molecular formula C10H13BrO2 B8722567 2-(4-Bromo-benzyl)-propane-1,3-diol

2-(4-Bromo-benzyl)-propane-1,3-diol

Cat. No. B8722567
M. Wt: 245.11 g/mol
InChI Key: KDHNIAJTGWEZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-benzyl)-propane-1,3-diol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-benzyl)-propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-benzyl)-propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-benzyl)-propane-1,3-diol

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C10H13BrO2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,12-13H,5-7H2

InChI Key

KDHNIAJTGWEZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Bromo-benzyl)-malonic acid diethyl ester 21 (1.5 g, 3.8 mmol) was dissolved in 5 mL THF and the solution was added slowly to DIBALH (1M in toluene, 25 mL) via a syringe at 0° C. and stirred at the same temperature for 3 hr. HCl (2N, 50 mL) was then added to break the complex. After standard work up with ethyl acetate, crude product 22 (0.9 g, 99%) was obtained, which was used directly for the next step without further purification: 1H NMR δ 7.39 (d, 2H, J=8.2 Hz), 7.04 (d, 2H, J=8.2 Hz), 3.60 (m, 4H), 2.55 (d, 2H, J=7.4 Hz), 1.96 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

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